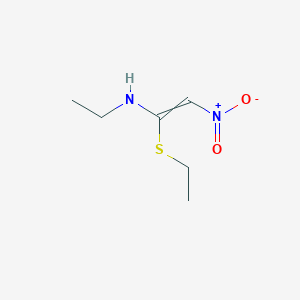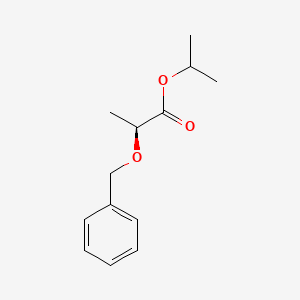
2,3-Dinitrosobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dinitrosobut-2-ene is an organic compound characterized by the presence of two nitroso groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitrosobut-2-ene typically involves the nitration of but-2-ene. One common method includes the reaction of but-2-ene with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dinitrosobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrobut-2-ene.
Reduction: Formation of diamino compounds.
Substitution: Formation of various substituted butene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dinitrosobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dinitrosobut-2-ene involves its interaction with molecular targets through its nitroso groups. These groups can participate in various chemical reactions, including nucleophilic addition and electron transfer processes. The pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbut-2-ene: Similar in structure but lacks nitroso groups.
2,3-Dinitrobut-2-ene: Contains nitro groups instead of nitroso groups.
2,3-Diaminobut-2-ene: Contains amino groups instead of nitroso groups.
Uniqueness
2,3-Dinitrosobut-2-ene is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
162931-65-9 |
|---|---|
Molekularformel |
C4H6N2O2 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
2,3-dinitrosobut-2-ene |
InChI |
InChI=1S/C4H6N2O2/c1-3(5-7)4(2)6-8/h1-2H3 |
InChI-Schlüssel |
ZWLBYOQTVLMRFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



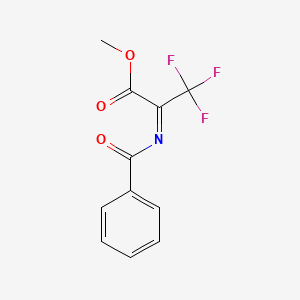

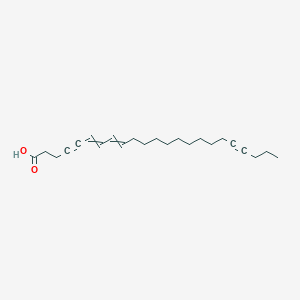



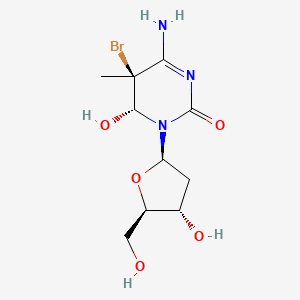

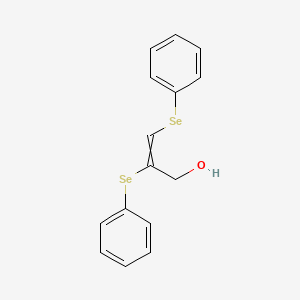
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
